Therapeutic Targeting of the NRF2/KEAP1 Axis: The Role of 5-Bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole (CAS 1799976-98-9) as a Core Pharmacophore Intermediate
Therapeutic Targeting of the NRF2/KEAP1 Axis: The Role of 5-Bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole (CAS 1799976-98-9) as a Core Pharmacophore Intermediate
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly specific pathway modulators often hinges on the availability of versatile, polyhalogenated scaffolds. 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole (CAS: 1799976-98-9) represents a masterclass in such scaffold design. Functioning as a critical intermediate, this di-halogenated benzotriazole is heavily utilized in the synthesis of advanced NRF2 (Nuclear factor erythroid 2-related factor 2) regulators[1].
By exploiting the orthogonal reactivity of its distinct halogen substituents, chemists can perform sequential, chemoselective cross-coupling reactions. This whitepaper dissects the chemical properties, synthetic methodologies, and pharmacological applications of this crucial building block, providing a field-proven guide for its utilization in drug discovery.
Chemical Profiling & Structural Significance
The structural brilliance of CAS 1799976-98-9 lies in its precise substitution pattern. The electron-deficient 1H-benzo[d]triazole core is methylated at the N1 and C4 positions to lock the tautomeric state and provide steric shielding, respectively. More importantly, the presence of an iodine atom at C7 and a bromine atom at C5 creates an ideal thermodynamic gradient for orthogonal cross-coupling.
Quantitative Data Summaries
Table 1: Chemical and Physical Properties of CAS 1799976-98-9
| Property | Value |
| Chemical Name | 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole |
| CAS Registry Number | 1799976-98-9 |
| Molecular Formula | C8H7BrIN3 |
| Molecular Weight | 351.97 g/mol |
| Core Scaffold | Benzotriazole |
| Key Reactive Sites | C7 (Iodine), C5 (Bromine) |
Table 2: Chemoselective Halogen Reactivity Profile
| Halogen Position | Bond Dissociation Energy (Approx.) | Primary Coupling Role | Preferred Catalysis |
| C7 - Iodine | ~240 kJ/mol | First-stage functionalization (Kinetic site) | CuI (Ullmann), Pd(0) (Suzuki) |
| C5 - Bromine | ~280 kJ/mol | Second-stage functionalization (Orthogonal site) | Pd(0) (Buchwald-Hartwig, Suzuki) |
Causality Insight: The ~40 kJ/mol energy differential between the C-I and C-Br bonds is the linchpin of this molecule's utility. It ensures that oxidative addition by a transition metal catalyst occurs almost exclusively at the C7 position first, preventing unwanted polymerization or mixed-coupling products [2].
Synthetic Methodologies & Experimental Protocols
The following self-validating protocol details the chemoselective C7-functionalization of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole via a Copper-catalyzed Ullmann-type coupling. This methodology is adapted from validated patent literature for the synthesis of NRF2 regulators [1][2].
Protocol: Chemoselective C7-Functionalization via Cu-Catalyzed Coupling
Step 1: Preparation of the Reaction Mixture
-
Action: To a solution of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole (286 mg, 0.813 mmol) in anhydrous Methanol (5 mL) at room temperature, add Copper(I) iodide (77 mg, 0.406 mmol, 0.5 eq) and Cesium carbonate (Cs₂CO₃) (530 mg, 1.625 mmol, 2.0 eq).
-
Causality & Logic: CuI serves as the catalyst, selectively inserting into the weaker C7-I bond. Cs₂CO₃ is chosen as a bulky, mild inorganic base; it effectively deprotonates the incoming nucleophile without promoting unwanted side reactions (like nucleophilic aromatic substitution at the C5-Br site).
Step 2: Microwave-Assisted Thermal Activation
-
Action: Seal the reaction vessel and stir the mixture at 110°C for exactly 40 minutes.
-
Causality & Logic: Methanol has a boiling point of 65°C. Heating the reaction to 110°C in MeOH necessitates a sealed pressure tube or a microwave reactor. This super-heating strategy is critical: the rapid, high-energy input (40 mins) drives the kinetic product (C7-coupling) to completion before the thermodynamic degradation of the benzotriazole core or over-coupling at the C5-Br position can occur.
Step 3: Workup and Isolation
-
Action: Cool the vessel to room temperature. Evaporate the methanol completely under reduced pressure. Resuspend the crude product in ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
-
Causality & Logic: Complete removal of methanol prior to aqueous workup is mandatory. Methanol acts as a co-solvent that can cause severe emulsion formation and lead to the loss of polar benzotriazole intermediates into the aqueous phase.
Fig 1. Orthogonal cross-coupling strategy exploiting C7-I and C5-Br bond energy differentials.
Pharmacological Applications: The NRF2/KEAP1 Axis
Compounds derived from CAS 1799976-98-9 are primarily utilized as activators of the NRF2 pathway. Under normal physiological conditions, NRF2 is sequestered in the cytosol by KEAP1, which targets it for ubiquitination and degradation.
Electrophilic drugs synthesized from this benzotriazole scaffold interact with reactive cysteine residues on KEAP1. This interaction induces a conformational change that prevents NRF2 ubiquitination. The stabilized NRF2 then translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and driving the transcription of cytoprotective genes (e.g., HO-1, NQO1) [3].
This mechanism has profound clinical implications. NRF2 activation is a validated therapeutic strategy for mitigating oxidative stress in diseases such as Chronic Obstructive Pulmonary Disease (COPD), Multiple Sclerosis (MS), and Friedreich's Ataxia [3][4].
Fig 2. NRF2/KEAP1 signaling cascade targeted by benzotriazole-derived modulators.
Conclusion
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d]triazole (CAS 1799976-98-9) is far more than a simple building block; it is a meticulously engineered scaffold designed for precision synthesis. By understanding the thermodynamic causality behind its orthogonal halogens, drug development professionals can reliably construct complex, high-efficacy NRF2 regulators capable of addressing severe oxidative stress-related pathologies.
References
- Nrf2 regulators (US10144731B2).
- Nrf2 regulators (US10272095B2).
-
Impaired Nuclear Nrf2 Translocation Undermines the Oxidative Stress Response in Friedreich Ataxia (Paupe V., et al., 2009) . PLoS One.[Link]
- Nrf2 regulators (WO2015092713A1).
